Cas no 2648939-70-0 (1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride)

1-Methyl-2-phenyl-1H-indole-3-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in chemical synthesis and medicinal chemistry. Its indole core and sulfonyl fluoride group make it a valuable intermediate for selective modifications, particularly in protease inhibition and covalent protein labeling. The compound's stability and reactivity under mild conditions enable precise targeting of nucleophilic residues, such as serine or cysteine, in biochemical studies. Its structural features, including the phenyl substitution at the 2-position, enhance binding affinity in molecular interactions. This reagent is particularly useful for researchers developing activity-based probes or irreversible inhibitors, offering a balance of selectivity and functional group compatibility.
1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride structure
2648939-70-0 structure
Product name:1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride
CAS No:2648939-70-0
MF:C15H12FNO2S
MW:289.324686050415
CID:5671220
PubChem ID:165663929

1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride
    • 2648939-70-0
    • EN300-27116316
    • Inchi: 1S/C15H12FNO2S/c1-17-13-10-6-5-9-12(13)15(20(16,18)19)14(17)11-7-3-2-4-8-11/h2-10H,1H3
    • InChI Key: XGZSDOBZAJYXSX-UHFFFAOYSA-N
    • SMILES: S(C1C2C=CC=CC=2N(C)C=1C1C=CC=CC=1)(=O)(=O)F

Computed Properties

  • Exact Mass: 289.05727796g/mol
  • Monoisotopic Mass: 289.05727796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 47.4Ų

1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27116316-0.1g
1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride
2648939-70-0 95.0%
0.1g
$892.0 2025-03-20
Enamine
EN300-27116316-0.05g
1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride
2648939-70-0 95.0%
0.05g
$851.0 2025-03-20
Enamine
EN300-27116316-1g
1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride
2648939-70-0
1g
$1014.0 2023-09-11
Enamine
EN300-27116316-0.25g
1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride
2648939-70-0 95.0%
0.25g
$933.0 2025-03-20
Enamine
EN300-27116316-2.5g
1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride
2648939-70-0 95.0%
2.5g
$1988.0 2025-03-20
Enamine
EN300-27116316-10.0g
1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride
2648939-70-0 95.0%
10.0g
$4360.0 2025-03-20
Enamine
EN300-27116316-5.0g
1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride
2648939-70-0 95.0%
5.0g
$2940.0 2025-03-20
Enamine
EN300-27116316-10g
1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride
2648939-70-0
10g
$4360.0 2023-09-11
Enamine
EN300-27116316-5g
1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride
2648939-70-0
5g
$2940.0 2023-09-11
Enamine
EN300-27116316-1.0g
1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride
2648939-70-0 95.0%
1.0g
$1014.0 2025-03-20

Additional information on 1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride

1-Methyl-2-Phenyl-1H-Indole-3-Sulfonyl Fluoride (CAS No. 2648939-70-0)

The compound 1-methyl-2-phenyl-1H-indole-3-sulfonyl fluoride (CAS No. 2648939-70-0) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines an indole ring system with a sulfonyl fluoride group, offering a versatile platform for various chemical modifications and functionalizations.

The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a common feature in many bioactive compounds. In 1-methyl-2-phenyl-1H-indole, the indole system is further substituted with a methyl group at the 1-position and a phenyl group at the 2-position, enhancing its stability and reactivity. The sulfonyl fluoride group at the 3-position introduces additional functionality, making this compound highly reactive and suitable for use as an electrophilic reagent in organic synthesis.

Recent studies have highlighted the potential of 1-methyl-2-phenyl-1H-indole-sulfonyl fluoride in drug discovery, particularly in the development of kinase inhibitors. The sulfonyl fluoride group is known to act as a bioisostere for other electrophilic groups, enabling the design of molecules with improved pharmacokinetic properties. For instance, researchers have explored its use in creating covalent inhibitors targeting specific protein kinases, which are implicated in various diseases such as cancer and inflammatory disorders.

In addition to its pharmaceutical applications, 1-methyl-2-phenyl-indole-sulfonyl fluoride has also been investigated for its role in materials science. The compound's ability to undergo nucleophilic substitution reactions makes it an ideal candidate for synthesizing novel materials with tailored electronic properties. Recent advancements in this area have focused on its use as a building block for constructing advanced polymers and hybrid materials with applications in electronics and optoelectronics.

The synthesis of 1-methyl-2-phehnyl-indole-sulfonyl fluoride involves a multi-step process that typically begins with the preparation of the indole core. Key steps include Friedel-Crafts alkylation or acylation to introduce substituents at specific positions on the indole ring, followed by sulfonation and fluorination to install the sulfonyl fluoride group. Optimization of these steps has led to improved yields and higher purity levels, making this compound more accessible for research and industrial applications.

From an analytical standpoint, 1-methyl-indole-sulfonyl fluoride can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These methods provide critical insights into the compound's structure, purity, and stability under different conditions. Recent advancements in analytical chemistry have further enhanced our ability to study this compound's behavior at the molecular level.

In conclusion, 1-methyl-indolene-sulfonyl fluoride (CAS No. 264893970) stands out as a versatile molecule with wide-ranging applications across multiple disciplines. Its unique combination of structural features and functional groups positions it as an invaluable tool in both academic research and industrial development. As ongoing research continues to uncover new uses for this compound, its significance within the scientific community is expected to grow further.

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